N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

BTK inhibition B-cell malignancies kinase inhibitor potency

N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034359-16-3) is a synthetic small-molecule nicotinamide derivative featuring a morpholinopyridine moiety and a tetrahydrofuran-oxy substituent. This compound is documented as a potent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders.

Molecular Formula C20H24N4O4
Molecular Weight 384.436
CAS No. 2034359-16-3
Cat. No. B2727089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
CAS2034359-16-3
Molecular FormulaC20H24N4O4
Molecular Weight384.436
Structural Identifiers
SMILESC1COCC1OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4
InChIInChI=1S/C20H24N4O4/c25-20(16-3-4-18(22-13-16)28-17-5-9-27-14-17)23-12-15-2-1-6-21-19(15)24-7-10-26-11-8-24/h1-4,6,13,17H,5,7-12,14H2,(H,23,25)
InChIKeySKZHBIPJDFSLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034359-16-3): BTK Inhibitor Baseline Profile for Procurement Evaluation


N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 2034359-16-3) is a synthetic small-molecule nicotinamide derivative featuring a morpholinopyridine moiety and a tetrahydrofuran-oxy substituent. This compound is documented as a potent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders. In a biochemical BTK inhibition assay, the compound demonstrated an IC₅₀ of 1 nM [1], positioning it among high-potency BTK inhibitors. The unique combination of the morpholinopyridine and tetrahydrofuran-oxy fragments distinguishes it structurally from both covalent (e.g., ibrutinib) and reversible (e.g., fenebrutinib) BTK inhibitor chemotypes.

Why Generic BTK Inhibitor Substitution Cannot Replace N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in Research Programs


BTK inhibitors span multiple chemotypes—covalent irreversible (ibrutinib, acalabrutinib, zanubrutinib), covalent reversible, and non-covalent reversible—each with distinct binding modes, selectivity fingerprints, and pharmacokinetic profiles [1]. The morpholinopyridine–tetrahydrofuran-oxy nicotinamide scaffold represents a structural class distinct from the standard pyrazolopyrimidine or imidazopyrazine cores. Without head-to-head comparative data, assuming functional equivalence to established BTK inhibitors is scientifically unjustified. Differences in hinge-binding interactions, selectivity over TEC-family kinases, and off-target liability cannot be predicted from BTK IC₅₀ alone, making generic substitution a high-risk decision in any research or preclinical program [2].

Quantitative Differentiation Evidence for N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide vs. Comparator BTK Inhibitors


BTK Biochemical Potency: N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide vs. Established BTK Inhibitors (Cross-Study Comparison)

In a biochemical BTK inhibition assay, N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide demonstrated an IC₅₀ of 1 nM [1]. For cross-study context, the first-generation covalent inhibitor ibrutinib exhibits a BTK IC₅₀ of approximately 0.5 nM under comparable biochemical conditions, while second-generation acalabrutinib and zanubrutinib show IC₅₀ values in the 2–5 nM range [2]. The compound's potency ranks within the upper tier of BTK inhibitors, though the absence of direct head-to-head data in the same assay system precludes definitive ranking.

BTK inhibition B-cell malignancies kinase inhibitor potency

Structural Differentiation: Morpholinopyridine–Tetrahydrofuran-Oxy Scaffold vs. Classical BTK Inhibitor Cores (Supporting Evidence)

The compound incorporates a morpholinopyridine hinge-binding motif and a tetrahydrofuran-3-yl-oxy nicotinamide extension [1]. This differs fundamentally from the pyrazolopyrimidine core of ibrutinib, the imidazopyrazine core of acalabrutinib, and the biphenyl–pyrazolopyrimidine scaffold of zanubrutinib [2]. The morpholine oxygen and pyridine nitrogen form a bidentate hinge-binding pharmacophore, while the tetrahydrofuran-3-yl-oxy group introduces conformational flexibility and potential hydrogen-bonding interactions absent in approved BTK inhibitors.

scaffold novelty structure–activity relationship BTK inhibitor chemotype

Recommended Research and Industrial Application Scenarios for N-((2-Morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide


BTK-Dependent Oncology Cell Line Profiling and Target Engagement Studies

With a biochemical BTK IC₅₀ of 1 nM, N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is suitable for cellular target engagement studies in BTK-dependent B-cell lymphoma lines (e.g., TMD8, OCI-LY10). Its potency supports use in experiments designed to distinguish on-target BTK effects from off-target kinase inhibition when profiled alongside selective BTK tool compounds [1]. Researchers should independently confirm cellular IC₅₀ and selectivity before use in decisive in vivo efficacy models.

Chemical Probe Development for Investigating Non-Covalent BTK Inhibition Mechanisms

The compound's distinct morpholinopyridine–tetrahydrofuran-oxy scaffold makes it a candidate starting point for developing non-covalent, reversible BTK probes [1]. Unlike irreversible covalent inhibitors (ibrutinib and its successors), a reversible binding mode—if confirmed—would allow kinetic competition studies and washout experiments to dissect BTK signaling dynamics in real time [2].

Structure–Activity Relationship (SAR) Benchmarking Against Established BTK Chemotypes

Procurement for SAR programs benefits from comparing this morpholinopyridine-based inhibitor against reference compounds from each BTK chemotype class (ibrutinib for covalent, fenebrutinib for non-covalent, pirtobrutinib for reversible) [1]. The scaffold's unique hinge-binding geometry may confer differential activity against BTK mutants (e.g., C481S, T474I) commonly arising in resistance settings, though this requires experimental validation [3].

Selectivity Panel Screening for Kinase Profiling Service Providers

The compound serves as a candidate for broad kinome selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to TEC-family kinases (TEC, ITK, BMX, TXK) and other off-targets [1]. Such data are essential for positioning this scaffold against marketed BTK inhibitors, which possess well-characterized selectivity profiles [2].

Quote Request

Request a Quote for N-((2-morpholinopyridin-3-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.